molecular formula C7H16ClNO2 B2702836 (S)-Methyl 3-amino-4-methylpentanoate hydrochloride CAS No. 679789-35-6

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride

Cat. No.: B2702836
CAS No.: 679789-35-6
M. Wt: 181.66
InChI Key: PPXNDBYZDBBPCL-RGMNGODLSA-N
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Description

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of amino acids and is often used in various chemical and biological research applications. The compound is known for its unique structure, which includes an amino group, a methyl group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-4-methylpentanoate hydrochloride typically involves the esterification of 3-amino-4-methylpentanoic acid. The reaction is carried out in the presence of methanol and hydrochloric acid, which acts as a catalyst. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems also helps in maintaining consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of amino acid metabolism and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-4-methylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It may also interact with receptors or transporters in biological systems, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-methylpentanoate hydrochloride
  • Methyl 3-amino-4-methylbutanoate hydrochloride
  • Ethyl 3-amino-4-methylbutanoate hydrochloride

Uniqueness

(S)-Methyl 3-amino-4-methylpentanoate hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the (S)-configuration imparts distinct biological activity and reactivity compared to its racemic or ®-counterparts. Additionally, the combination of an amino group, a methyl group, and an ester functional group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl (3S)-3-amino-4-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)6(8)4-7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXNDBYZDBBPCL-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679789-35-6
Record name methyl (3S)-3-amino-4-methylpentanoate hydrochloride
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